Ethyl(4-methoxypentyl)amine is a chemical compound classified as a tertiary amine, characterized by the presence of an ethyl group and a 4-methoxypentyl substituent attached to the nitrogen atom. The molecular formula for this compound is , and its structure can be represented as follows:
This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Synthesis of ethyl(4-methoxypentyl)amine can be achieved through several methods:
Ethyl(4-methoxypentyl)amine has potential applications in:
Ethyl(4-methoxypentyl)amine shares structural similarities with several other amines. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Contains two amine groups; used in chelation |
| Triethylamine | N(CH₂CH₃)₃ | Tertiary amine; common solvent and reagent |
| 4-Methoxyphenethylamine | OCH₃-C₆H₄-CH₂-NH₂ | Aromatic structure; potential psychoactive effects |
| N,N-Diethylmethylamine | (C₂H₅)₂N-CH₃ | Similar nitrogen configuration; used in synthesis |
Ethyl(4-methoxypentyl)amine is unique due to its specific chain length and methoxy substitution, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.
Reductive amination represents one of the most efficient and versatile methods for synthesizing ethyl(4-methoxypentyl)amine [1]. This approach involves the reaction between a carbonyl compound and an amine in the presence of a reducing agent to form a new carbon-nitrogen bond [2]. For ethyl(4-methoxypentyl)amine synthesis, the process typically begins with the condensation of 4-methoxypentanal with ethylamine to form an imine intermediate, which is subsequently reduced to yield the desired amine product [3].
The general mechanism of reductive amination for ethyl(4-methoxypentyl)amine synthesis proceeds through two key steps [2]. First, the nucleophilic attack of ethylamine on the carbonyl carbon of 4-methoxypentanal forms a carbinolamine intermediate, which undergoes dehydration to generate an imine or Schiff base [4]. In the second step, this imine is reduced by a suitable reducing agent to form ethyl(4-methoxypentyl)amine [3] [2].
Various reducing agents can be employed in the reductive amination synthesis of ethyl(4-methoxypentyl)amine, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation using hydrogen gas with metal catalysts such as palladium on carbon (Pd/C) [4] [2]. The choice of reducing agent significantly influences the reaction efficiency, selectivity, and yield of ethyl(4-methoxypentyl)amine [3].
| Reducing Agent | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| NaBH4 | Methanol, 25°C, 4h | 75-85 | Moderate |
| NaBH3CN | Methanol/AcOH, pH 6, 25°C, 6h | 80-90 | High |
| H2/Pd-C | Ethanol, 25°C, 3 bar, 2h | 85-95 | Very High |
| BH3·THF | THF, 0°C to 25°C, 3h | 70-80 | High |
Recent advancements in reductive amination for ethyl(4-methoxypentyl)amine synthesis include the development of one-pot procedures that eliminate the need to isolate the imine intermediate, thereby improving overall efficiency and yield [4] [3]. Additionally, the use of environmentally friendly reducing agents and catalysts has gained attention in line with green chemistry principles [3] [5].
Nucleophilic substitution represents another important synthetic route for ethyl(4-methoxypentyl)amine preparation [6]. This approach typically involves the reaction of an alkyl halide or other suitable leaving group with ethylamine as the nucleophile [6] [7]. For ethyl(4-methoxypentyl)amine synthesis, 4-methoxypentyl halides (such as 4-methoxypentyl bromide or chloride) serve as excellent substrates for nucleophilic substitution reactions with ethylamine [6].
The nucleophilic substitution mechanism for ethyl(4-methoxypentyl)amine synthesis can proceed through either an SN1 or SN2 pathway, depending on the substrate structure and reaction conditions [6]. In the SN2 mechanism, which is more common for primary alkyl halides like 4-methoxypentyl bromide, ethylamine directly displaces the leaving group in a concerted process [6] [7]. The lone pair on the nitrogen atom of ethylamine acts as a nucleophile, attacking the carbon bearing the leaving group from the side opposite to the halide [6].
Several factors influence the efficiency of nucleophilic substitution reactions for ethyl(4-methoxypentyl)amine synthesis [7]. The nature of the leaving group significantly affects the reaction rate, with iodides and bromides generally providing faster reactions compared to chlorides [6]. Additionally, the use of excess ethylamine or higher temperatures can help drive the reaction to completion [7].
A typical procedure for synthesizing ethyl(4-methoxypentyl)amine via nucleophilic substitution involves reacting 4-methoxypentyl bromide with excess ethylamine in a suitable solvent such as ethanol or acetonitrile [6] [7]. The reaction mixture is heated under reflux for several hours, followed by neutralization and extraction to obtain the crude product [7]. Further purification steps, such as distillation or chromatography, yield pure ethyl(4-methoxypentyl)amine [8].
Recent developments in nucleophilic substitution strategies for ethyl(4-methoxypentyl)amine synthesis include the use of phase-transfer catalysts to enhance reaction rates and yields [7]. Additionally, microwave-assisted nucleophilic substitution reactions have shown promise in reducing reaction times while maintaining high yields [6] [7].
Catalytic amination represents a modern and efficient approach for synthesizing ethyl(4-methoxypentyl)amine [9]. This method typically involves the direct conversion of alcohols or alkenes to amines using transition metal catalysts [9] [10]. For ethyl(4-methoxypentyl)amine synthesis, 4-methoxypentanol can be directly aminated with ethylamine in the presence of suitable catalysts [9].
Several catalytic systems have been developed for the synthesis of ethyl(4-methoxypentyl)amine through direct amination [9]. Ruthenium-based catalysts, such as [RuHCl(CO)(PPh3)3] and Ru-PNP pincer complexes, have shown excellent activity in the conversion of alcohols to amines [9] [11]. These catalysts operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which undergoes reductive amination with ethylamine, followed by reduction to form ethyl(4-methoxypentyl)amine [9] [11].
Iron-based catalysts have also emerged as promising alternatives for the synthesis of ethyl(4-methoxypentyl)amine due to their abundance, low cost, and reduced environmental impact [3]. These catalysts can effectively promote the reductive amination of 4-methoxypentanal with ethylamine under relatively mild conditions [3]. Additionally, heterogeneous catalysts, such as supported metal nanoparticles, offer advantages in terms of catalyst recovery and reuse [9] [10].
The catalytic amination of alkenes represents another route for ethyl(4-methoxypentyl)amine synthesis [9]. This approach involves the hydroamination of 4-methoxypent-1-ene with ethylamine in the presence of suitable catalysts [9] [10]. Transition metal complexes based on rhodium, iridium, or palladium have shown activity in promoting this transformation [9].
Recent advances in catalytic amination for ethyl(4-methoxypentyl)amine synthesis include the development of dual catalyst systems that combine metal catalysts with organocatalysts or enzymes to achieve higher selectivity and efficiency [10]. Additionally, the use of continuous flow reactors has enabled more efficient and scalable production of ethyl(4-methoxypentyl)amine through catalytic amination processes [12].
The choice of solvent system plays a crucial role in optimizing the synthesis of ethyl(4-methoxypentyl)amine, significantly influencing reaction rates, selectivity, and yields [13]. Different synthetic routes for ethyl(4-methoxypentyl)amine require specific solvent considerations to achieve optimal results [13] [5].
For reductive amination approaches, protic solvents such as methanol and ethanol generally facilitate imine formation through hydrogen bonding interactions that stabilize reaction intermediates [4] [2]. These solvents also enhance the solubility of reducing agents like sodium borohydride, leading to more efficient reduction of the imine intermediate [4]. In contrast, aprotic solvents such as tetrahydrofuran (THF) and dichloromethane are preferred when using moisture-sensitive reducing agents like lithium aluminum hydride or borane complexes [11] [2].
In nucleophilic substitution reactions for ethyl(4-methoxypentyl)amine synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile typically provide the best results [6] [7]. These solvents solvate the cation while leaving the nucleophile relatively unencumbered, thereby enhancing its nucleophilicity and reaction rate [6]. The table below summarizes the effects of different solvents on nucleophilic substitution reactions for ethyl(4-methoxypentyl)amine synthesis [6] [7]:
| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | Very Fast | 85-95 |
| DMSO | 46.7 | Very Fast | 80-90 |
| Acetonitrile | 37.5 | Fast | 75-85 |
| Acetone | 20.7 | Moderate | 60-70 |
| THF | 7.6 | Slow | 40-50 |
| Toluene | 2.4 | Very Slow | 20-30 |
For catalytic amination techniques, the solvent choice depends on the specific catalyst system employed [9] [11]. Ruthenium and iridium catalysts often perform best in alcoholic solvents like tert-amyl alcohol or 2-methyltetrahydrofuran, which can facilitate hydrogen transfer processes [11]. Iron-based catalysts typically show good activity in toluene or xylene, while some heterogeneous catalysts perform optimally in water or biphasic systems [3].
Recent developments in solvent optimization for ethyl(4-methoxypentyl)amine synthesis include the use of green solvents such as deep eutectic solvents (DESs) [5]. These environmentally benign alternatives have shown promise in various amine synthesis reactions, offering advantages in terms of reduced environmental impact and potential for catalyst stabilization [5]. For instance, choline chloride-based DESs have been successfully employed in copper-catalyzed amination reactions, eliminating the need for external ligands while enabling high yields and catalyst recyclability [5].
Temperature and pressure parameters significantly influence the synthesis of ethyl(4-methoxypentyl)amine, affecting reaction kinetics, equilibrium positions, and product selectivity [11] [14]. Optimizing these parameters is essential for developing efficient and scalable synthetic processes for this compound [14].
In reductive amination approaches for ethyl(4-methoxypentyl)amine synthesis, temperature control is critical for both imine formation and subsequent reduction steps [4] [2]. The condensation of 4-methoxypentanal with ethylamine to form the imine intermediate typically proceeds efficiently at room temperature (20-25°C), though mild heating (40-60°C) can accelerate the reaction [4]. However, excessive temperatures may lead to side reactions or decomposition of sensitive intermediates [2]. The reduction step often requires careful temperature management depending on the reducing agent employed [4] [2]. For instance, sodium borohydride reductions are typically conducted at 0-25°C, while catalytic hydrogenations may require slightly elevated temperatures (30-50°C) to achieve optimal activity [3] [2].
Pressure considerations are particularly important for catalytic hydrogenation methods in ethyl(4-methoxypentyl)amine synthesis [14]. The hydrogen pressure significantly affects reaction rates and can influence chemoselectivity [14]. Typical hydrogen pressures for the reductive amination of 4-methoxypentanal range from atmospheric pressure to 10 bar, with higher pressures generally leading to faster reactions but potentially reduced selectivity [3] [14].
For nucleophilic substitution reactions, temperature plays a crucial role in determining reaction rates and product distributions [6] [7]. Higher temperatures accelerate the substitution process but may also promote elimination side reactions, particularly with secondary or tertiary substrates [6]. Optimal temperatures for nucleophilic substitution reactions in ethyl(4-methoxypentyl)amine synthesis typically range from 60°C to 100°C, depending on the substrate reactivity and solvent system [6] [7].
In catalytic amination techniques, both temperature and pressure can significantly impact catalyst activity and stability [9] [11]. Ruthenium-catalyzed amination of alcohols typically requires temperatures of 100-150°C to achieve good conversion, while iron-catalyzed processes may operate at slightly lower temperatures (80-120°C) [9] [3]. The table below summarizes the effects of temperature and pressure on different synthetic approaches for ethyl(4-methoxypentyl)amine [9] [11] [14]:
| Synthetic Approach | Optimal Temperature Range (°C) | Optimal Pressure Range | Key Considerations |
|---|---|---|---|
| Reductive Amination (NaBH4) | 0-25 | Atmospheric | Lower temperatures improve selectivity |
| Reductive Amination (H2/Pd) | 30-50 | 1-5 bar | Pressure affects reaction rate |
| Nucleophilic Substitution | 60-100 | Atmospheric | Higher temperatures may promote elimination |
| Ru-Catalyzed Amination | 100-150 | Atmospheric | Temperature affects catalyst turnover |
| Fe-Catalyzed Amination | 80-120 | Atmospheric | Lower temperatures may require longer reaction times |
Recent studies have investigated the effects of temperature and pressure on the thermolysis kinetics of amines, which is relevant for understanding the stability of ethyl(4-methoxypentyl)amine under various reaction conditions [14]. These studies have shown that the degradation of amines follows first-order kinetics, with the rate constants being influenced by both temperature and pressure [14]. The activation energy and activation volume parameters derived from these studies provide valuable insights for optimizing reaction conditions to minimize degradation while maximizing conversion [14].
The selection of an appropriate catalytic system is crucial for the efficient synthesis of ethyl(4-methoxypentyl)amine, particularly for catalytic amination and reductive amination approaches [9] [10]. Different catalysts offer varying advantages in terms of activity, selectivity, stability, and environmental impact [9] [10] [3].
For reductive amination approaches to ethyl(4-methoxypentyl)amine synthesis, both homogeneous and heterogeneous catalysts have been developed [4] [3]. Precious metal catalysts such as palladium, platinum, and rhodium supported on carbon or alumina show excellent activity in catalytic hydrogenation of imines [4]. These catalysts typically operate under mild conditions (room temperature, 1-5 bar H2) and provide high selectivity for the desired amine product [3]. However, their high cost and potential for metal leaching have prompted the development of alternatives [3].
Iron-based catalysts have emerged as promising alternatives for the reductive amination synthesis of ethyl(4-methoxypentyl)amine [3]. These catalysts offer advantages in terms of abundance, low cost, and reduced environmental impact [3]. Recent studies have demonstrated that iron catalysts supported on nitrogen-doped silicon carbide materials can effectively promote the reductive amination of ketones and aldehydes with ammonia or primary amines under relatively mild conditions [3]. These catalysts show good tolerance for various functional groups and can be recycled multiple times without significant loss of activity [3].
For catalytic amination techniques involving alcohol substrates, ruthenium and iridium complexes have shown excellent activity [9] [11]. Particularly effective are ruthenium complexes with phosphine ligands, such as [RuHCl(CO)(PPh3)3] and Ru-PNP pincer complexes, which can catalyze the direct amination of 4-methoxypentanol with ethylamine through a hydrogen borrowing mechanism [9] [11]. The incorporation of nitrogen in the ligand structure has been shown to significantly improve catalyst activity and selectivity [9].
The table below compares different catalytic systems for ethyl(4-methoxypentyl)amine synthesis [9] [11] [3]:
| Catalyst Type | Example | Substrate | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd/C | 5% Pd/C | Imine | H2 (3 bar), 25°C, 2h | High activity, mild conditions | Expensive, potential leaching |
| Fe-N-SiC | Fe complex on N-doped SiC | Aldehyde + Amine | 80°C, 12h | Low cost, recyclable, green | Longer reaction times |
| Ru-PNP | [RuHCl(CO)(PNP)] | Alcohol | 120°C, 24h | Direct use of alcohols | Requires high temperature |
| Ir-Complex | [Cp*IrCl2]2 | Alcohol | 110°C, 12h | High selectivity | Expensive catalyst |
| Cu-DES | CuI in ChCl:Gly | Aryl halide + Amine | 60-100°C, 12h | Recyclable, ligand-free | Limited to certain substrates |
Recent advances in catalytic system selection for ethyl(4-methoxypentyl)amine synthesis include the development of dual catalyst systems that combine metal catalysts with organocatalysts or enzymes to achieve higher selectivity and efficiency [10] [12]. Additionally, the use of machine learning approaches for catalyst optimization has shown promise in identifying optimal catalyst structures and reaction conditions [12]. These computational methods can significantly accelerate the discovery and development of improved catalytic systems for ethyl(4-methoxypentyl)amine synthesis [12].
The selection of an appropriate catalytic system should consider not only activity and selectivity but also practical aspects such as catalyst cost, availability, stability, and potential for recovery and reuse [9] [3]. For industrial-scale production of ethyl(4-methoxypentyl)amine, heterogeneous catalysts often offer advantages in terms of separation and recyclability, while homogeneous catalysts may provide better activity and selectivity for laboratory-scale syntheses [9] [10].
Efficient purification of ethyl(4-methoxypentyl)amine is essential for obtaining high-purity material suitable for further applications [8] [15]. The purification process typically involves a combination of techniques, with distillation and chromatography being the most commonly employed methods [8] [16].
Distillation represents a primary purification technique for ethyl(4-methoxypentyl)amine due to its effectiveness in separating volatile compounds [8]. Simple distillation can be used for crude separations, while fractional distillation provides higher purity by enabling better separation of components with similar boiling points [8]. For ethyl(4-methoxypentyl)amine, vacuum distillation is often preferred to prevent thermal decomposition, typically operating at pressures of 0.1-10 mmHg and temperatures of 65-85°C [8]. The addition of a small amount of base, such as potassium hydroxide or sodium hydroxide, during distillation can prevent the formation of ammonium salts and improve the purity of the final product [8] [15].
Chromatographic techniques offer powerful methods for the purification of ethyl(4-methoxypentyl)amine, particularly when high purity is required or when dealing with complex mixtures [8] [16]. However, the basic nature of ethyl(4-methoxypentyl)amine presents challenges for traditional silica gel chromatography due to strong interactions between the amine functionality and acidic silanol groups on the silica surface [8] [16]. These interactions can lead to peak broadening, tailing, and reduced separation efficiency [16].
Several strategies have been developed to overcome these challenges in the chromatographic purification of ethyl(4-methoxypentyl)amine [8] [16] [15]. One approach involves the addition of a competing base, such as triethylamine or ammonia, to the mobile phase at concentrations of 1-2% [8] [16]. This competing base neutralizes the acidic silanol groups, reducing their interaction with ethyl(4-methoxypentyl)amine and improving separation efficiency [16]. A typical mobile phase composition for ethyl(4-methoxypentyl)amine purification might include dichloromethane/methanol/triethylamine (90:9:1) [16] [17].
Alternative stationary phases offer another solution for the chromatographic purification of ethyl(4-methoxypentyl)amine [8] [16]. Amine-functionalized silica, where the acidic silanol groups are capped with amine groups, provides an excellent stationary phase for separating basic compounds like ethyl(4-methoxypentyl)amine [16]. Basic alumina represents another suitable stationary phase, as it lacks the acidic sites present in silica gel [8] [16].
Reversed-phase chromatography using C18 or C8 columns with basic mobile phases (typically containing ammonium bicarbonate or triethylamine) has also shown effectiveness in purifying ethyl(4-methoxypentyl)amine [16] [17]. This approach is particularly useful for separating ethyl(4-methoxypentyl)amine from other structurally similar amines [16].
Recent developments in purification techniques for ethyl(4-methoxypentyl)amine include the use of trichloroacetic acid (TCA) for precipitation-based purification [15]. This approach involves forming a salt with TCA, which precipitates from solution, allowing separation from impurities [15]. The pure amine can then be liberated through decarboxylation of TCA, which generates volatile byproducts (carbon dioxide and chloroform) and leaves behind the purified ethyl(4-methoxypentyl)amine [15]. This method offers advantages in terms of reduced waste generation and fewer operational steps compared to traditional purification approaches [15].
Accurate characterization of ethyl(4-methoxypentyl)amine is essential for confirming its identity, assessing purity, and verifying structural features [18] [19] [20]. Various spectroscopic techniques provide complementary information about the compound's structure and properties [18] [19] [21].
Nuclear Magnetic Resonance (NMR) spectroscopy represents the most powerful and widely used technique for characterizing ethyl(4-methoxypentyl)amine [19] [21]. Proton (1H) NMR spectroscopy provides valuable information about the hydrogen environments in the molecule [19]. For ethyl(4-methoxypentyl)amine, characteristic signals include the methyl protons of the ethyl group (triplet at approximately δ 1.0-1.1 ppm), the methoxy group (singlet at approximately δ 3.3-3.4 ppm), and the methylene protons adjacent to the nitrogen atom (multiplet at approximately δ 2.5-2.7 ppm) [19] [22]. Carbon (13C) NMR spectroscopy complements this information by revealing the carbon skeleton of the molecule, with characteristic signals for the methoxy carbon (approximately δ 55-56 ppm) and the carbon atoms bearing the nitrogen and oxygen functionalities [19] [22].
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide additional structural information by revealing connectivity patterns between atoms [19]. These techniques are particularly valuable for confirming the structure of ethyl(4-methoxypentyl)amine and distinguishing it from potential isomers [19] [21].
Recent advances in NMR characterization of amines include the development of 15N NMR methods for directly observing the nitrogen atom in ethyl(4-methoxypentyl)amine [19]. These techniques provide valuable information about the electronic environment of the nitrogen atom and can help distinguish between different types of amines [19]. Additionally, novel pseudo-two-dimensional 19F NMR methods using fluorinated probes have been developed for rapid and sensitive detection of amines in complex mixtures [21].
Mass spectrometry (MS) offers another powerful technique for characterizing ethyl(4-methoxypentyl)amine, providing information about its molecular weight and fragmentation pattern [20]. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing ethyl(4-methoxypentyl)amine, as it combines the separation capabilities of gas chromatography with the identification power of mass spectrometry [20]. The mass spectrum of ethyl(4-methoxypentyl)amine typically shows a molecular ion peak corresponding to its molecular weight (approximately 145 g/mol), along with characteristic fragmentation patterns resulting from cleavage at the carbon-nitrogen bond and loss of the methoxy group [20].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in ethyl(4-methoxypentyl)amine [18]. Characteristic absorption bands include the C-H stretching vibrations (2800-3000 cm-1), C-N stretching (1050-1200 cm-1), and C-O stretching of the methoxy group (1085-1150 cm-1) [18]. Secondary amines like ethyl(4-methoxypentyl)amine typically show a weak N-H stretching band around 3300-3500 cm-1, which can help distinguish them from primary and tertiary amines [18].
The table below summarizes the key spectroscopic features for characterizing ethyl(4-methoxypentyl)amine [18] [19] [20]:
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| 1H NMR | -CH3 (ethyl): δ 1.0-1.1 ppm (t) -OCH3: δ 3.3-3.4 ppm (s) -CH2N-: δ 2.5-2.7 ppm (m) | Structure confirmation, purity assessment |
| 13C NMR | -OCH3: δ 55-56 ppm -CH2N-: δ 45-50 ppm -CHO-: δ 75-80 ppm | Carbon skeleton verification |
| IR | N-H stretch: 3300-3500 cm-1 (weak) C-H stretch: 2800-3000 cm-1 C-O stretch: 1085-1150 cm-1 | Functional group identification |
| MS | Molecular ion: m/z 145 Fragment ions: m/z 130 (loss of CH3) m/z 100 (loss of OCH3) | Molecular weight confirmation, structure elucidation |
| GC-MS | Retention time: compound-specific Mass spectrum: as above | Identification in mixtures, purity assessment |
Molecular orbital calculations for ethyl(4-methoxypentyl)amine reveal critical insights into the electronic structure and bonding characteristics of this secondary amine compound. The nitrogen atom in ethyl(4-methoxypentyl)amine adopts a tetrahedral sp³ hybridization state, with three hybrid orbitals forming sigma bonds and the fourth orbital accommodating the lone electron pair [1]. This geometric arrangement results in a trigonal pyramidal molecular geometry around the nitrogen center, with bond angles slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 108° due to lone pair electron repulsion [1].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of ethyl(4-methoxypentyl)amine are significantly influenced by the electron-donating properties of both the alkyl substituents and the methoxy group. The nitrogen lone pair electrons contribute substantially to the HOMO energy level, making the compound nucleophilic and capable of participating in electron-donating interactions [2]. Computational studies using density functional theory methods indicate that the HOMO energy is elevated compared to simple alkanes due to the presence of the nitrogen heteroatom, while the methoxy substituent further modulates the electronic distribution through its oxygen lone pairs [3].
The molecular orbital overlap patterns demonstrate significant delocalization between the nitrogen lone pair and the sigma framework of the adjacent carbon atoms. This overlap contributes to the shortened carbon-nitrogen bond lengths (approximately 147 pm) compared to carbon-carbon bonds (154 pm) in analogous alkane structures [1]. The electronic configuration shows that the nitrogen center acts as an electron-rich site, with the molecular orbitals exhibiting considerable density at this position.
Conformational analysis of ethyl(4-methoxypentyl)amine reveals multiple energetically accessible conformations arising from rotation about the various carbon-carbon and carbon-nitrogen bonds within the molecular framework. The compound exhibits conformational flexibility primarily through rotation about the N-C bonds connecting the ethyl and 4-methoxypentyl substituents to the central nitrogen atom [4] [5].
Monte Carlo conformational searches and molecular dynamics simulations indicate that the molecule adopts a range of low-energy conformations in solution. The pentyl chain portion of the 4-methoxypentyl substituent can assume both extended and folded conformations, with the methoxy group at the 4-position capable of adopting gauche and anti orientations relative to the carbon backbone [5]. The energy barriers for these conformational interconversions are relatively low, typically ranging from 2-8 kcal/mol, allowing for rapid equilibration at room temperature.
The presence of the methoxy substituent introduces additional conformational complexity through potential intramolecular interactions. Computational analysis reveals that certain conformations exhibit weak intramolecular hydrogen bonding between the methoxy oxygen and hydrogen atoms on the alkyl chains [6]. These interactions, while energetically modest (approximately 1-3 kcal/mol), contribute to the conformational preferences and may influence the compound's physical properties.
Ethyl(4-methoxypentyl)amine exhibits characteristic spectroscopic features that enable its unambiguous identification and structural characterization. Infrared spectroscopy reveals the diagnostic N-H stretching absorption typical of secondary amines as a single, sharp band at approximately 3350 cm⁻¹ [7] [8]. This absorption is distinguishable from primary amines, which display a characteristic doublet in the 3350-3450 cm⁻¹ region, and from tertiary amines, which show no N-H absorption [8] [9].
The carbon-nitrogen stretching vibrations appear in the 1000-1250 cm⁻¹ region, though these bands often overlap with other C-N stretching modes and may be difficult to assign definitively [10]. Additional characteristic absorptions include C-H stretching modes in the 2800-3000 cm⁻¹ region and methoxy-specific C-O stretching vibrations around 1000-1100 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information for ethyl(4-methoxypentyl)amine. In ¹H NMR spectra, the N-H proton appears as a broad signal between 0.5-5.0 ppm, with the exact chemical shift dependent on concentration, solvent, and hydrogen bonding interactions [7] [8]. The methylene protons adjacent to the nitrogen atom (α-CH₂) are deshielded by the electron-withdrawing effect of nitrogen and resonate in the 2.3-3.0 ppm range [11]. The methoxy group produces a characteristic singlet around 3.7 ppm for the -OCH₃ protons.
¹³C NMR spectroscopy reveals carbon atoms directly bonded to nitrogen at chemical shifts approximately 20 ppm downfield from their positions in analogous alkane structures [12] [13]. The methoxy carbon appears in the 50-60 ppm region, while the various alkyl carbons of the pentyl chain resonate between 10-50 ppm depending on their specific electronic environment [12] [14].
Thermodynamic stability assessments of ethyl(4-methoxypentyl)amine reveal that the compound exhibits moderate thermal stability typical of secondary aliphatic amines. Experimental studies on related amine structures indicate that thermal degradation becomes significant above 135°C, with degradation rates strongly dependent on the presence of acidic species and oxygen [15] [16].
The compound's thermal stability is enhanced relative to primary amines due to the absence of two N-H bonds, which reduces susceptibility to oxidative degradation pathways. However, the presence of the methoxy substituent introduces potential degradation routes through C-O bond cleavage at elevated temperatures [15]. Thermogravimetric analysis of analogous methoxy-substituted amines shows initial decomposition temperatures typically occurring between 150-200°C under inert atmospheres.
Thermodynamic parameters for ethyl(4-methoxypentyl)amine can be estimated using structure-property relationships developed for aliphatic amines. The enthalpy of formation is influenced by the stabilizing effects of the C-N bonds and the destabilizing influence of steric interactions between the bulky substituents [17] [18]. Entropy contributions arise primarily from conformational flexibility, with the compound exhibiting higher entropy values than rigid cyclic analogs due to the multiple accessible conformations of the alkyl chains.
Solution-phase stability studies indicate that ethyl(4-methoxypentyl)amine is stable under ambient conditions in the absence of strong acids or oxidizing agents. The compound exhibits typical amine basicity, with an estimated pKa value in the range of 10-11 based on structural analogy to related secondary amines [19]. This basicity renders the compound susceptible to protonation in acidic media, forming the corresponding ammonium salt.
The methoxy substituent in ethyl(4-methoxypentyl)amine exerts significant electronic effects that modulate the compound's chemical and physical properties. As an electron-donating group, the methoxy substituent increases electron density throughout the molecular framework through both inductive and resonance mechanisms [20] [21] . The oxygen atom's lone pairs contribute to this electron-donating character, though the resonance contribution is limited in this aliphatic system compared to aromatic analogs.
The electron-donating nature of the methoxy group influences the basicity of the amine nitrogen, enhancing its nucleophilic character and increasing the compound's ability to participate in protonation reactions [23]. This electronic effect is transmitted through the carbon chain via inductive mechanisms, with the magnitude of the effect decreasing with distance from the methoxy substituent according to the typical 1/r³ dependence of through-bond electronic interactions [6].
Computational studies reveal that the methoxy group influences the charge distribution throughout the molecule, with increased electron density observed at the amine nitrogen and adjacent carbon atoms [24]. This enhanced electron density contributes to stronger intermolecular interactions, including hydrogen bonding capabilities and van der Waals attractions. The methoxy oxygen can also serve as a hydrogen bond acceptor, providing additional sites for intermolecular association.
The electronic effects of the methoxy group are also manifested in the compound's spectroscopic properties. In ¹³C NMR spectroscopy, carbons in proximity to the methoxy substituent exhibit characteristic chemical shift patterns that reflect the altered electronic environment [6] [13]. The methoxy carbon itself appears in the expected 50-60 ppm region, while the carbon bearing the methoxy group shows a downfield shift consistent with oxygen substitution.
The pentyl chain component of ethyl(4-methoxypentyl)amine introduces significant steric effects that influence the compound's conformational preferences, physical properties, and reactivity. The extended alkyl chain creates a substantial steric bulk around the nitrogen center, affecting both intramolecular and intermolecular interactions [25] [26]. These steric effects are particularly pronounced when the molecule adopts conformations that bring the pentyl chain into close proximity with the ethyl substituent or other molecular regions.
Steric hindrance analysis reveals that the pentyl chain's flexibility allows it to adopt conformations that minimize unfavorable steric interactions while maximizing favorable van der Waals contacts [25]. The gauche-anti conformational preferences along the pentyl chain are influenced by the presence of the methoxy substituent, which can participate in weak intramolecular interactions that stabilize specific conformations [27]. These steric considerations directly impact the compound's physical properties, including boiling point, viscosity, and solubility characteristics.
The steric bulk of the pentyl chain affects the compound's reactivity by creating a sterically hindered environment around the nitrogen center. This hindrance can impede the approach of electrophilic reagents and influence the kinetics of substitution reactions at nitrogen [26]. However, the steric effects also provide selectivity advantages in certain synthetic applications, as the bulky substituent can direct reaction outcomes through steric control mechanisms.